2-Isopropyl-4,5-dimethylphenol
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Overview
Description
2-Isopropyl-4,5-dimethylphenol is an organic compound with the molecular formula C11H16O. It is a type of phenol, which is a class of aromatic compounds characterized by a hydroxyl group (-OH) attached to a benzene ring. This compound is known for its antiseptic and disinfectant properties and is used in various applications, including medical and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropyl-4,5-dimethylphenol is typically synthesized through a benzylation reaction from p-cresol. The specific procedure involves reacting p-cresol with isopropyl ammonium bromide . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens like chlorine for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while substitution reactions can produce various halogenated phenols .
Scientific Research Applications
2-Isopropyl-4,5-dimethylphenol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the production of other chemical compounds.
Biology: It is studied for its antimicrobial properties and its effects on various biological systems.
Medicine: It is used in antiseptic formulations and as a disinfectant in medical settings.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Isopropyl-4,5-dimethylphenol involves its interaction with cellular membranes. The hydroxyl group of the phenol binds to certain proteins on the cell membrane, disrupting the membrane structure and causing the contents of the cell to leak out. This leads to the death of the cell, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
2-Isopropyl-4,5-dimethylphenol can be compared with other similar compounds, such as:
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Properties
CAS No. |
35786-94-8 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4,5-dimethyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-7(2)10-5-8(3)9(4)6-11(10)12/h5-7,12H,1-4H3 |
InChI Key |
RFRYAUSWHSKOIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C(C)C |
Origin of Product |
United States |
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